phenylacetyl-CoA

Übersicht

Beschreibung

- Zusätzlich dient Phenylacetyl-CoA als Vorläufer bei der Synthese des Antibiotikums Penicillin G, das von industriellen Stämmen von Penicillium chrysogenum produziert wird .

Phenylacetyl-Coenzym A (Natriumsalz): . Diese Bakterien nutzen Phenylacetat als einzige Kohlenstoffquelle während des Wachstums in Minimalmedien.

Herstellungsmethoden

- Der synthetische Weg für this compound beinhaltet enzymatische Reaktionen. Insbesondere katalysiert das Enzym this compound-Ligase die Bildung von this compound durch die Kombination von Phenylacetat mit Coenzym A (CoA).

- Industrielle Produktionsmethoden können variieren, aber die Biosynthese von Penicillin G beruht oft auf this compound als essentiellem Zwischenprodukt .

Vorbereitungsmethoden

- The synthetic route for Phenylacetyl-CoA involves enzymatic reactions. Specifically, the enzyme this compound ligase catalyzes the formation of this compound by combining phenylacetate with coenzyme A (CoA).

- Industrial production methods may vary, but the biosynthesis of penicillin G often relies on this compound as an essential intermediate .

Analyse Chemischer Reaktionen

- Phenylacetyl-CoA beteiligt sich an verschiedenen Reaktionen, darunter:

Oxidation: Es kann Oxidationsreaktionen eingehen.

Reduktion: Reduktionsreaktionen sind ebenfalls möglich.

Substitution: this compound kann Substitutionsreaktionen eingehen.

- Häufige Reagenzien und Bedingungen hängen vom jeweiligen Reaktionstyp ab und sind nicht universell definiert.

- Hauptprodukte, die aus diesen Reaktionen gebildet werden, wären Derivate von this compound, die in verschiedenen Stoffwechselwegen eine entscheidende Rolle spielen.

Wissenschaftliche Forschungsanwendungen

Chemie: Phenylacetyl-CoA ist für die Biosynthese von Penicillin G, einem weit verbreiteten Antibiotikum, essentiell.

Biologie: Es dient als wichtiges Zwischenprodukt im bakteriellen Stoffwechsel.

Medizin: Das Verständnis seiner Rolle in der Penicillinsynthese unterstützt die Medikamentenentwicklung.

Industrie: Industrielle Stämme von P. chrysogenum verwenden this compound für die Penicillinproduktion.

Wirkmechanismus

- This compound wirkt als Effektormolekül für Transkriptionsregulatoren. Zum Beispiel:

- In Thermus thermophilus interagiert es mit dem TetR-Familien-Transkriptionsrepressor PaaR.

- In E. coli und Pseudomonas bindet es an den GntR-Familien-Transkriptionsregulator PaaX.

- Diese Interaktionen induzieren die Derepression spezifischer Gene und beeinflussen die bakterielle Genexpression .

Wirkmechanismus

- Phenylacetyl-CoA acts as an effector molecule for transcriptional regulators. For example:

- In Thermus thermophilus, it interacts with the TetR family transcriptional repressor PaaR.

- In E. coli and Pseudomonas, it binds to the GntR family transcriptional regulator PaaX.

- These interactions induce derepression of specific genes, influencing bacterial gene expression .

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von Phenylacetyl-CoA liegt in seiner Rolle als Vorläufer für die Biosynthese von Penicillin G.

- Ähnliche Verbindungen umfassen andere CoA-Derivate, die an verschiedenen Stoffwechselwegen beteiligt sind.

Biologische Aktivität

Phenylacetyl-CoA is a crucial metabolite in various biochemical pathways, particularly in the degradation of aromatic compounds. This article delves into its biological activity, focusing on its enzymatic interactions, significance in metabolic pathways, and implications in health and disease.

Overview of this compound

This compound is formed from phenylacetic acid and coenzyme A through the action of phenylacetate-CoA ligase. It plays a pivotal role in the metabolism of aromatic compounds, particularly in bacteria such as Pseudomonas putida and Escherichia coli. The compound is involved in several metabolic pathways, including those that lead to the synthesis of important biomolecules like penicillin.

Enzymatic Activity

Enzymatic Formation:

this compound is synthesized by phenylacetate-CoA ligase (PCL), which catalyzes the ATP-dependent conversion of phenylacetic acid to this compound. The enzyme exhibits varying catalytic efficiencies depending on the substrate:

| Substrate | kcat/Km (mM⁻¹ s⁻¹) |

|---|---|

| Phenylacetic Acid | 0.23 ± 0.06 |

| Phenylpropionic Acid | 7.8 ± 1.2 |

| Trans-cinnamic Acid | 310 ± 40 |

This data highlights the enzyme's preference for different substrates, indicating its role in metabolic flexibility and adaptation to environmental conditions .

Role in Metabolic Pathways

This compound is integral to several metabolic pathways:

- Degradation of Aromatic Compounds : In bacteria, this compound serves as an intermediate in the degradation of phenolic compounds, facilitating their conversion into simpler substances that can be utilized for energy or further biosynthesis .

- Penicillin Biosynthesis : The phl gene, encoding phenylacetate-CoA ligase, has been shown to enhance penicillin production in Penicillium chrysogenum. Amplification of this gene led to an eightfold increase in ligase activity and a corresponding increase in penicillin yield .

- Urea Cycle Disorders : In clinical settings, this compound plays a role in therapies for urea cycle disorders. Compounds like sodium phenylacetate utilize this metabolite to help reduce toxic ammonia levels by facilitating its excretion as phenylacetylglutamine .

Case Studies

Case Study 1: Penicillin Production Enhancement

In a study involving Penicillium chrysogenum, researchers amplified the phl gene responsible for phenylacetate activation. This genetic modification resulted in a significant increase in both this compound levels and penicillin production, demonstrating the compound's critical role in antibiotic biosynthesis .

Case Study 2: Urea Cycle Disorder Management

Patients with urea cycle disorders treated with sodium phenylbutyrate showed significant reductions in branched-chain amino acids (BCAAs) due to increased utilization of this compound for detoxification processes. This therapeutic approach illustrates the compound's importance in metabolic regulation and detoxification .

Research Findings

Recent studies have explored the biochemical properties and regulatory mechanisms involving this compound:

- Gene Regulation : The expression of genes involved in the synthesis and utilization of this compound is tightly regulated based on substrate availability and cellular needs. For instance, E. coli utilizes a complex operon system to control the expression of enzymes involved in its metabolism .

- Enzyme Characterization : Detailed characterization of PCL has revealed insights into its substrate specificity and catalytic mechanisms, which are crucial for understanding how bacteria adapt to utilize aromatic compounds efficiently .

Eigenschaften

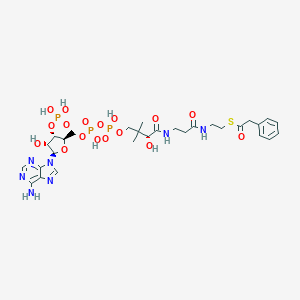

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-phenylethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N7O17P3S/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-57-20(38)12-17-6-4-3-5-7-17)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t18-,22-,23-,24+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGIFDRJFZYEEQ-CECATXLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80996770 | |

| Record name | Phenylacetyl CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

885.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylacetyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7532-39-0 | |

| Record name | Phenylacetyl CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7532-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylacetyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007532390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetyl CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylacetyl CoA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNJ7ZS9RVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylacetyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.